N-Ethyl-1-[(1,3-benzodioxole-5-yl)methyl]ethanamine N-Ethyl-1-[(1,3-benzodioxole-5-yl)methyl]ethanamine 3,4-Methylenedioxy-N-ethylamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine is a secondary amino compound that is N-ethylisopropylamine in which a hydrogen of one of the isopropyl methyl groups has been replaced by a 3,4-methylenedioxyphenyl group. It is a member of benzodioxoles and a secondary amino compound.
Brand Name: Vulcanchem
CAS No.: 14089-52-2
VCID: VC0087341
InChI: InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3
SMILES: CCNC(C)CC1=CC2=C(C=C1)OCO2
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

N-Ethyl-1-[(1,3-benzodioxole-5-yl)methyl]ethanamine

CAS No.: 14089-52-2

Main Products

VCID: VC0087341

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

N-Ethyl-1-[(1,3-benzodioxole-5-yl)methyl]ethanamine - 14089-52-2

CAS No. 14089-52-2
Product Name N-Ethyl-1-[(1,3-benzodioxole-5-yl)methyl]ethanamine
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine
Standard InChI InChI=1S/C12H17NO2/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3
Standard InChIKey PVXVWWANJIWJOO-UHFFFAOYSA-N
SMILES CCNC(C)CC1=CC2=C(C=C1)OCO2
Canonical SMILES CCNC(C)CC1=CC2=C(C=C1)OCO2
Description 3,4-Methylenedioxy-N-ethylamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine is a secondary amino compound that is N-ethylisopropylamine in which a hydrogen of one of the isopropyl methyl groups has been replaced by a 3,4-methylenedioxyphenyl group. It is a member of benzodioxoles and a secondary amino compound.
Related CAS 82801-81-8 (Parent)
14089-52-2 (parent)
74341-78-9 (hydrochloride)
Synonyms (+--)-N-ethyl-alpha-methyl-3,4-(methylenedioxy)phenethylamine
(R)-3,4-methylenedioxyethylamphetamine
(R)-isomer of 3,4-methylenedioxyethamphetamine
(R)-methylenedioxyethylamphetamine
(R,S)-N-ethyl-3,4-methylenedioxyamphetamine
(S)-3,4-methylenedioxyethylamphetamine
(S)-isomer of 3,4-methylenedioxyethamphetamine
(S)-methylenedioxyethylamphetamine
1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-
1,3-benzodioxole-5-ethanamine, N-ethyl-alpha-methyl-, hydrochloride (1:1)
3,4-methylenedioxyethamphetamine
3,4-methylenedioxyethylamphetamine
3,4-methylenedioxyethylamphetamine hydrochloride
D-3,4-methylenedioxyethylamphetamine
EVE (amphetamine)
HCl of 3,4-methylenedioxyethamphetamine
MDE (-)-
MDE hydrochloride
MDE, (+)-
MDEA
MDEA hydrochloride
methylenedioxyethamphetamine
methylenedioxyethamphetamine hydrochloride
N-ethyl-3,4-methylenedioxyamphetamine
N-ethyl-MDA
N-MDE
PubChem Compound 105039
Last Modified Nov 11 2021
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